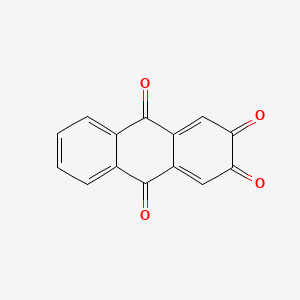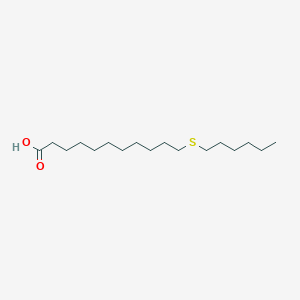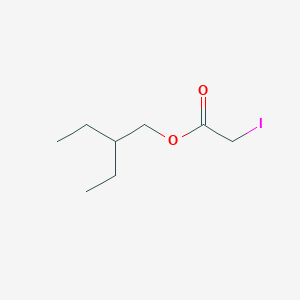
Iodoacetic acid, 2-ethylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetic acid, 2-ethylbutyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature. This particular ester is derived from iodoacetic acid and 2-ethylbutanol. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iodoacetic acid, 2-ethylbutyl ester typically involves the esterification of iodoacetic acid with 2-ethylbutanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
Iodoacetic acid+2-ethylbutanolH2SO4Iodoacetic acid, 2-ethylbutyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetic acid, 2-ethylbutyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield iodoacetic acid and 2-ethylbutanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Iodoacetic acid and 2-ethylbutanol
Reduction: Corresponding alcohols
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Iodoacetic acid, 2-ethylbutyl ester is used in various scientific research applications due to its reactivity and ability to modify biological molecules.
Mécanisme D'action
The mechanism of action of iodoacetic acid, 2-ethylbutyl ester involves the alkylation of cysteine residues in proteins. This modification prevents the re-formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases . The ester reacts with the thiol group of cysteine, forming a covalent bond and rendering the enzyme inactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-ethylbutyl ester: Similar in structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
Chloroacetic acid, 2-ethylbutyl ester: Contains a chlorine atom instead of iodine, resulting in different reactivity and biological effects.
Bromoacetic acid, 2-ethylbutyl ester: Contains a bromine atom, which also alters its reactivity compared to the iodine-containing ester.
Uniqueness
Iodoacetic acid, 2-ethylbutyl ester is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable reagent in organic synthesis and biological studies . The iodine atom also contributes to its potential anti-tumor effects, distinguishing it from other halogenated esters .
Propriétés
Numéro CAS |
5396-22-5 |
|---|---|
Formule moléculaire |
C8H15IO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-ethylbutyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-3-7(4-2)6-11-8(10)5-9/h7H,3-6H2,1-2H3 |
Clé InChI |
PFARGTJJHWTVMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


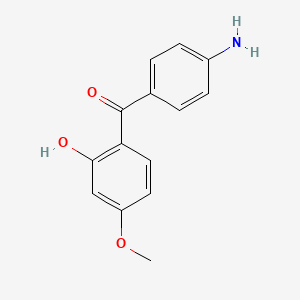

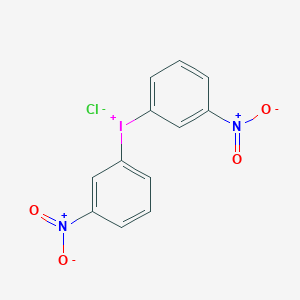

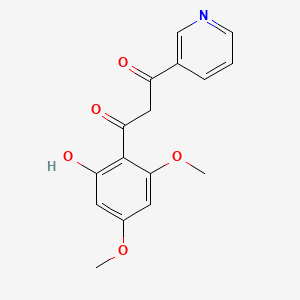

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
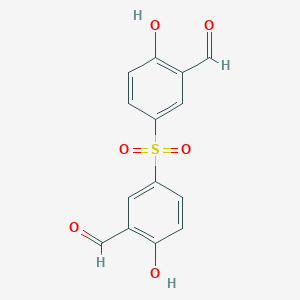
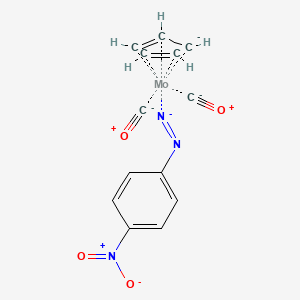
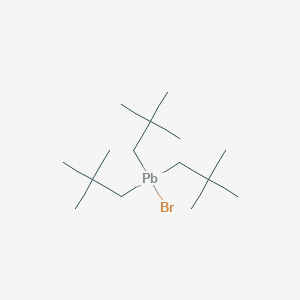
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
